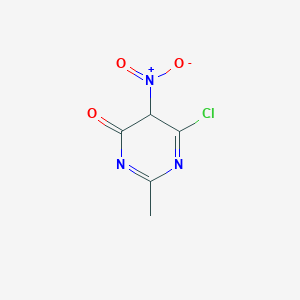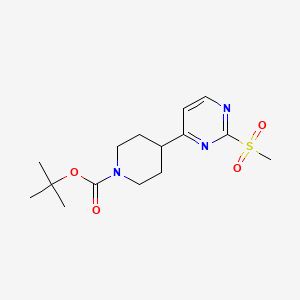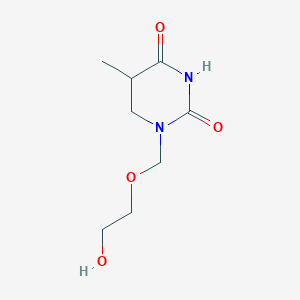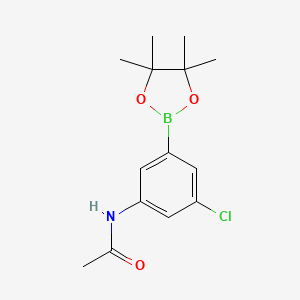![molecular formula C14H10Cl2N4O B12337363 N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide CAS No. 1403667-57-1](/img/structure/B12337363.png)
N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which includes an imidazo[4,5-b]pyridine core substituted with a 2,6-dichlorophenyl group and a carboxamide moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide typically involves the Suzuki–Miyaura cross-coupling reaction. This method is favored due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of a boronic acid derivative with a halogenated imidazo[4,5-b]pyridine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions .
Industrial Production Methods
For industrial-scale production, the Suzuki–Miyaura coupling is optimized to ensure high yield and purity. This involves careful selection of reagents, catalysts, and solvents, as well as precise control of reaction parameters such as temperature, pressure, and reaction time . The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Aplicaciones Científicas De Investigación
N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and its ability to inhibit specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-cyano-N-(2,4-dichlorophenyl)-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamide
Uniqueness
N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide stands out due to its unique combination of a dichlorophenyl group and an imidazo[4,5-b]pyridine core. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propiedades
Número CAS |
1403667-57-1 |
|---|---|
Fórmula molecular |
C14H10Cl2N4O |
Peso molecular |
321.2 g/mol |
Nombre IUPAC |
N-(2,6-dichlorophenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxamide |
InChI |
InChI=1S/C14H10Cl2N4O/c1-7-18-11-8(5-6-17-13(11)19-7)14(21)20-12-9(15)3-2-4-10(12)16/h2-6H,1H3,(H,20,21)(H,17,18,19) |
Clave InChI |
OCIAVIIFEPXIIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=NC=CC(=C2N1)C(=O)NC3=C(C=CC=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE](/img/structure/B12337312.png)



![4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12337347.png)


![2-(4-Methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B12337364.png)

